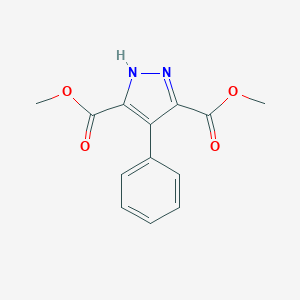
(E)-3-Hydroxy-4-methoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Hydroxy-4-methoxychalcone, also known as sakuranetin, is a natural flavonoid compound found in various plants, including rice, barley, and Angelica keiskei. This compound has gained significant attention due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and diabetes.
Mécanisme D'action
The mechanism of action of (E)-3-Hydroxy-4-methoxychalcone is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of reactive oxygen species (ROS) and inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity by enhancing glucose uptake and utilization in peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-Hydroxy-4-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It exhibits low toxicity and has a relatively long half-life in vivo. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (E)-3-Hydroxy-4-methoxychalcone. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
(E)-3-Hydroxy-4-methoxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid and 3-hydroxy-4-chlorocinnamic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
(E)-3-Hydroxy-4-methoxychalcone has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, (E)-3-Hydroxy-4-methoxychalcone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
Nom du produit |
(E)-3-Hydroxy-4-methoxychalcone |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
Clé InChI |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



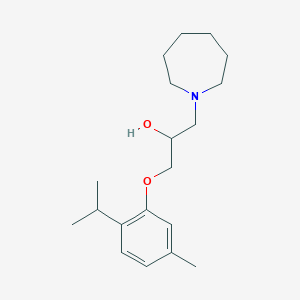
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
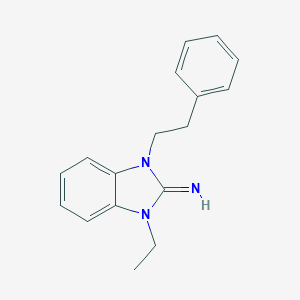
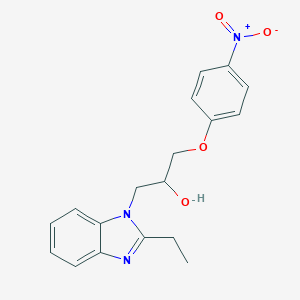
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
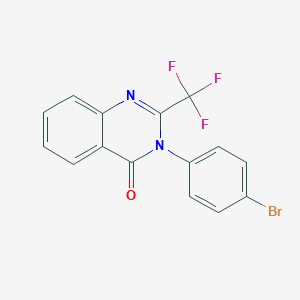
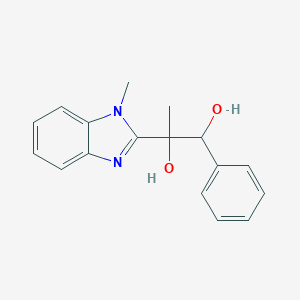
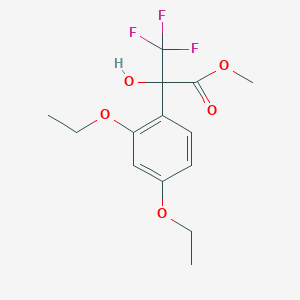
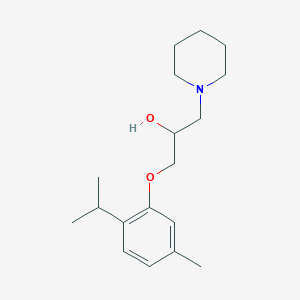
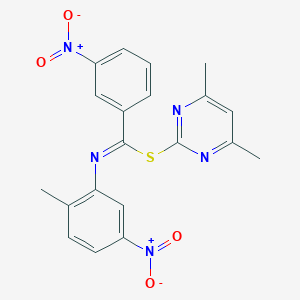
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)


